molecular formula C12H13NO B8151803 3-Ethynyl-N,N,4-trimethylbenzamide

3-Ethynyl-N,N,4-trimethylbenzamide

Cat. No.: B8151803
M. Wt: 187.24 g/mol
InChI Key: DZVFYZYBSIAPPN-UHFFFAOYSA-N
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Description

3-Ethynyl-N,N,4-trimethylbenzamide is an organic compound with a unique structure that includes an ethynyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N,N,4-trimethylbenzamide typically involves the reaction of 3-ethynylbenzoic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethynyl-N,N,4-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with receptors or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynylbenzoic acid
  • N,N,4-trimethylbenzamide
  • 3-Ethynyl-N,N-dimethylbenzamide

Uniqueness

3-Ethynyl-N,N,4-trimethylbenzamide is unique due to the presence of both an ethynyl group and a trimethyl-substituted benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethynyl-N,N,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-5-10-8-11(7-6-9(10)2)12(14)13(3)4/h1,6-8H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVFYZYBSIAPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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